(1-Phenylethyl)(1-(2,5-xylyl)ethyl)benzene
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Overview
Description
(1-Phenylethyl)(1-(2,5-xylyl)ethyl)benzene is an organic compound with the molecular formula C24H26 It is a derivative of benzene, featuring phenylethyl and xylylethyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Phenylethyl)(1-(2,5-xylyl)ethyl)benzene typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with alkyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often include anhydrous environments and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes. These processes are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced separation techniques can enhance the production scale and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
(1-Phenylethyl)(1-(2,5-xylyl)ethyl)benzene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohols or ketones, while reduction may produce alkanes or alkenes.
Scientific Research Applications
(1-Phenylethyl)(1-(2,5-xylyl)ethyl)benzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It may be studied for its interactions with biological macromolecules.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Phenylethyl)(1-(2,5-xylyl)ethyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. Detailed studies on its mechanism of action can reveal insights into its potential therapeutic effects and applications.
Comparison with Similar Compounds
Similar Compounds
(1-Phenylethyl)benzene: Lacks the xylylethyl group, making it less complex.
(1-(2,5-xylyl)ethyl)benzene: Lacks the phenylethyl group, resulting in different chemical properties.
(1-Phenylethyl)(1-(3,4-xylyl)ethyl)benzene: Similar structure but with different positions of the methyl groups on the xylyl ring.
Uniqueness
(1-Phenylethyl)(1-(2,5-xylyl)ethyl)benzene is unique due to the presence of both phenylethyl and xylylethyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
84255-55-0 |
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Molecular Formula |
C24H26 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
1,4-dimethyl-2-[1-[2-(1-phenylethyl)phenyl]ethyl]benzene |
InChI |
InChI=1S/C24H26/c1-17-14-15-18(2)24(16-17)20(4)23-13-9-8-12-22(23)19(3)21-10-6-5-7-11-21/h5-16,19-20H,1-4H3 |
InChI Key |
NBCGMCQMHAEPIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C)C2=CC=CC=C2C(C)C3=CC=CC=C3 |
Origin of Product |
United States |
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